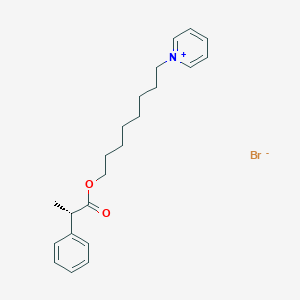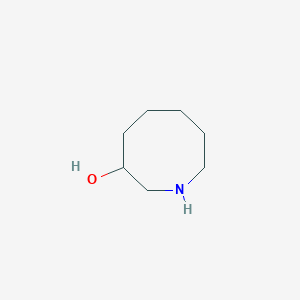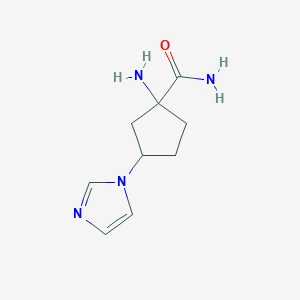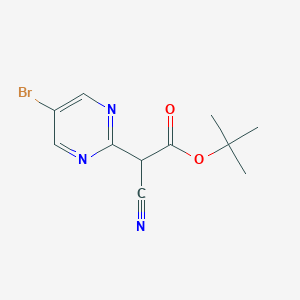
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium ion core, which is often associated with biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the esterification of 2-phenylpropanoic acid with an appropriate alcohol to form the ester intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 8-bromooctanol to yield the desired product. The reaction conditions usually involve the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinium ion core can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinium ion core can facilitate binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium chloride
- (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium iodide
Uniqueness
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is unique due to its specific structural features, such as the presence of the bromide ion and the phenylpropanoyl group
属性
分子式 |
C22H30BrNO2 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
8-pyridin-1-ium-1-yloctyl (2S)-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C22H30NO2.BrH/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m0./s1 |
InChI 键 |
OHVKPLDGFUKIJZ-BDQAORGHSA-M |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13329656.png)


![(2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B13329680.png)
![(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13329685.png)



![5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329701.png)

![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol](/img/structure/B13329709.png)

